
1-(3-chlorobenzyl)-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzyl)-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C19H18ClN3O4S and its molecular weight is 419.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Optically Active Compounds
Research in the synthesis of optically active compounds, such as 3-morpholinecarboxylic acid and its thio analogue, involves the development of convenient synthesis methods. These intermediates are obtained by reacting benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol or 2-chloroethanethiol, indicating a potential role of similar compounds in the synthesis of optically active molecules (Kogami & Okawa, 1987).
Antimicrobial Activity
Compounds with the morpholine moiety have been studied for their antibacterial activity. For instance, fluorine-containing indole-2,3-dione derivatives and morpholinomethylindol-2-ones have shown activity against both Gram-positive and Gram-negative bacteria, suggesting the potential for developing new antibacterial agents (Joshi, Pathak, & Jain, 1981).
Anti-HIV and Anti-HBV Potential
Novel triazole and thiadiazolyl derivatives have been synthesized and evaluated for their potential anti-HIV and anti-HBV activity. This research signifies the importance of such compounds in the development of new treatments for viral infections (El‐Barbary et al., 2004).
Synthesis of Heterocyclic Compounds
A study on the synthesis of bioactive heteroaryl thiazolidine-2,4-diones discusses the reactivity of certain precursors towards various nucleophiles, leading to the formation of compounds with potential antimicrobial activities. This research illustrates the versatility of such compounds in synthesizing bioactive heterocycles (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Electrochromic Applications
Research on donor–acceptor conjugated polymers based on pyrrolo-acenaphtho-pyridazine-dione for electrochromic applications highlights the utility of these compounds in developing materials with specific electronic properties. This underscores the significance of such molecular structures in advanced material science (Cho et al., 2015).
Propriétés
IUPAC Name |
[1-[(3-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c20-15-5-3-4-14(12-15)13-23-16-6-1-2-7-17(16)28(25,26)18(21-23)19(24)22-8-10-27-11-9-22/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLKJQINXVJOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

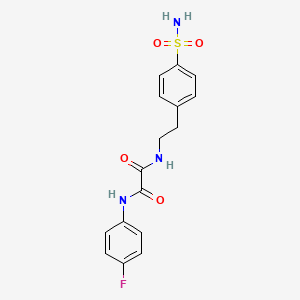
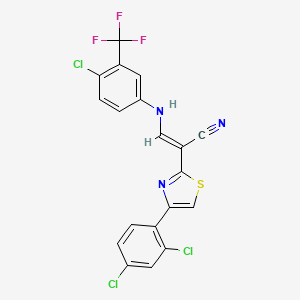
![6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2824064.png)
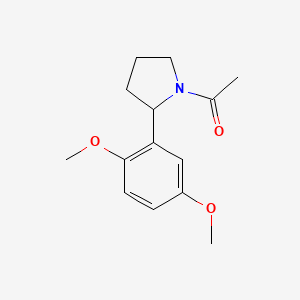
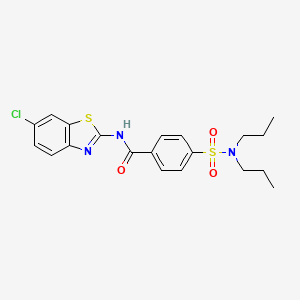
![N-(2,6-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2824068.png)
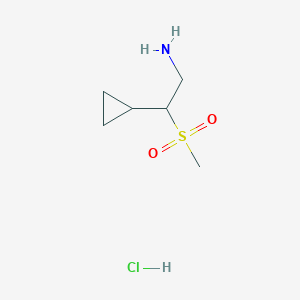
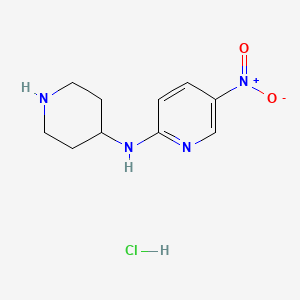

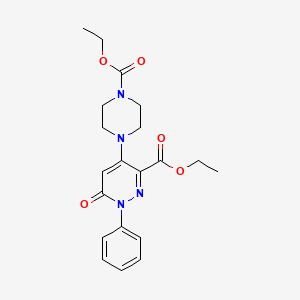
![N-cyclopentyl-1-[4-(isobutyrylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2824073.png)
![(Z)-2-(benzenesulfonyl)-2-[2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]-N,N-dimethylethenamine](/img/structure/B2824075.png)
![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2824079.png)
